TOFA

Catalog No.
S571149
CAS No.
54857-86-2
M.F
C19H32O4
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TOFA

CAS Number

54857-86-2

Product Name

TOFA

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

Synonyms

TOFA;5-(tetradecyloxy)-2-furancarboxylicaci;5-tetradecyloxy-2-furonicacid;mdl14514;RMI-14514;5-(TETRADECYLOXY)-2-FURANCARBOXYLIC ACID;5-(TETRADECYLOXY)-2-FUROIC ACID;TOFA (5-(Tetradecyloxy)-2-furoic acid)

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

What is TOFA?

5-Tetradecyloxy-2-furoic acid (TOFA) is a small molecule that acts as an allosteric inhibitor of acetyl-CoA carboxylase-alpha (ACC-α) . ACC-α is a key enzyme involved in the fatty acid synthesis pathway, playing a crucial role in converting acetyl-CoA to malonyl-CoA, a crucial building block for fatty acid production .

TOFA and Cancer Research:

TOFA's ability to inhibit ACC-α makes it a potential therapeutic target in cancer research. Many cancer cells exhibit high metabolic demands and rely heavily on fatty acid synthesis for rapid proliferation .

Studies have shown that TOFA treatment:

  • Reduces fatty acid synthesis: In lung and colon cancer cells, TOFA treatment effectively blocked fatty acid synthesis, potentially limiting cancer cell growth and proliferation .
  • Increases fatty acid oxidation and ketogenesis: TOFA treatment can increase fatty acid oxidation, the process of breaking down fatty acids for energy production, and ketogenesis, the formation of ketone bodies as an alternative fuel source .
  • Induces apoptosis: Studies have shown that TOFA can induce apoptosis (programmed cell death) in various cancer cell lines, including lung, colon, ovarian, and pancreatic cancer cells .

5-(Tetradecyloxy)-2-furoic acid, commonly referred to as TOFA, is a synthetic compound notable for its role as an inhibitor of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism. The molecular formula of TOFA is C19H32O4, and it has a molecular weight of 324.45 g/mol. This compound is characterized by its furoic acid structure, where the hydrogen atom at position 5 is substituted by a tetradecyloxy group, enhancing its lipophilicity and cellular permeability .

TOFA acts as a competitive inhibitor of ACC. It binds to the active site of the enzyme, preventing the natural substrate (acetyl-CoA) from binding. This effectively halts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis [].

TOFA primarily functions as a reversible and competitive inhibitor of acetyl-CoA carboxylase. By inhibiting this enzyme, TOFA effectively reduces the synthesis of malonyl-CoA from acetyl-CoA, which is a pivotal step in fatty acid biosynthesis. This inhibition leads to decreased fatty acid synthesis and can influence various metabolic pathways related to lipid metabolism .

The reaction mechanism involves the binding of TOFA to the active site of acetyl-CoA carboxylase, preventing substrate access and subsequent catalysis. This interaction highlights the compound's potential for modulating metabolic processes in conditions such as obesity and diabetes .

TOFA exhibits significant biological activity as an inhibitor of fatty acid synthesis. Studies have shown that it can reduce lipid accumulation in various cell types, indicating its potential utility in treating metabolic disorders characterized by excessive fat deposition. Additionally, TOFA has been investigated for its effects on insulin sensitivity and glucose metabolism .

In vitro studies demonstrate that TOFA does not exhibit cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications aimed at metabolic regulation without detrimental effects on cell viability .

The synthesis of TOFA typically involves the following steps:

  • Formation of the Furoic Acid Core: The initial step includes synthesizing the furoic acid backbone, which may involve traditional organic synthesis techniques.
  • Alkylation: The tetradecyloxy group is introduced through an alkylation reaction with an appropriate alkyl halide or alcohol.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological studies.

These methods highlight the synthetic accessibility of TOFA for research and potential therapeutic applications .

TOFA has several applications in biochemical research and potential therapeutic contexts:

  • Metabolic Research: As a tool for studying lipid metabolism and the role of acetyl-CoA carboxylase in various metabolic pathways.
  • Therapeutic Potential: Investigated for its role in managing metabolic disorders such as obesity and type 2 diabetes by modulating fatty acid synthesis.
  • Pharmaceutical Development: Its properties make it a candidate for developing drugs targeting metabolic diseases .

Interaction studies involving TOFA have primarily focused on its inhibitory effects on acetyl-CoA carboxylase. Research indicates that TOFA competes with acetyl-CoA for binding to the enzyme's active site, leading to decreased enzyme activity and subsequent reductions in malonyl-CoA levels. These interactions have implications for understanding how fatty acid metabolism can be manipulated for therapeutic benefits .

TOFA shares structural and functional similarities with several other compounds that also act on fatty acid metabolism. Here are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
5-(Octyloxy)-2-furoic acidFuroic Acid DerivativeInhibitor of acetyl-CoA carboxylaseShorter alkoxy chain than TOFA
5-(Dodecyloxy)-2-furoic acidFuroic Acid DerivativeInhibitor of acetyl-CoA carboxylaseIntermediate alkoxy chain length
Malonyl-CoAAcetyl-CoA DerivativeSubstrate for acetyl-CoA carboxylaseDirectly involved in fatty acid synthesis

Uniqueness: TOFA's unique tetradecyloxy substitution enhances its lipophilicity compared to similar compounds with shorter alkoxy chains, potentially improving its bioavailability and efficacy as an inhibitor of fatty acid synthesis .

XLogP3

7.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.23005950 g/mol

Monoisotopic Mass

324.23005950 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

BI12FRY055

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

54857-86-2

Wikipedia

Olumacostat

Dates

Modify: 2023-08-15
1. Wang C, et al. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis. Biochem Biophys Res Commun. 2009 Jul 31;385(3):302-6.
2. Li S, et al. TOFA suppresses ovarian cancer cell growth in vitro and in vivo. Mol Med Rep. 2013 Aug;8(2):373-8.
3. Guseva NV, et al. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biol Ther. 2011 Jul 1;12(1):80-5.

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